molecular formula H5O10P3 B1232095 Triphosphate(5-) CAS No. 14127-68-5

Triphosphate(5-)

Cat. No.: B1232095
CAS No.: 14127-68-5
M. Wt: 257.96 g/mol
InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Triphosphate(5-) anion is a fundamental biochemical moiety, characterized by a chain of three phosphate groups with a charge of -5. This high-purity, research-grade compound is critical for probing phosphorylation mechanics and is the active component in nucleoside triphosphates (NTPs) like ATP and GTP, which are universal energy currencies in cellular processes . In nucleic acid biochemistry, the 5'-triphosphate group is the defining structure of primary RNA transcripts and is a key building block for in vitro transcription (IVT) reactions to synthesize RNA . Furthermore, its role in immunology is significant, as short, base-paired RNAs bearing a 5'-triphosphate are recognized as a pathogen-associated molecular pattern (PAMP) by the innate immune receptor RIG-I, triggering antiviral interferon responses . This makes the Triphosphate(5-) anion an invaluable tool for researchers studying virology, vaccine adjuvants, and intracellular immune signaling pathways. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRWKVEANCORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13573-18-7 (unspecified hydrochloride salt), 13845-36-8 (penta-potassium salt), 14127-68-5 (triphosphate), 24315-83-1 (hydrochloride-potassium salt), 7758-29-4 (penta-hydrochloride salt)
Record name Triphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047483
Record name Triphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10380-08-2, 14127-68-5
Record name Triphosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10380-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphosphoric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triphosphoric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU43IAG5BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphosphate(5-) can be synthesized through several methods. One common approach involves the phosphorylation of nucleosides using phosphitylating reagents. For instance, nucleosides can be treated with a mild phosphitylating reagent, followed by sulfurization and hydrolysis to yield triphosphate analogs . This method is advantageous as it does not require the protection of nucleoside functionalities.

Industrial Production Methods: In industrial settings, triphosphate(5-) is often produced through enzymatic processes. For example, adenosine triphosphate can be synthesized using enzymes such as adenylate kinase and pyruvate kinase, which facilitate the transfer of phosphate groups to adenosine diphosphate . These enzymatic methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Triphosphate(5-) undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions. Hydrolysis is a common reaction where the triphosphate group is cleaved to release energy, converting triphosphate(5-) to diphosphate and monophosphate .

Common Reagents and Conditions: Hydrolysis of triphosphate(5-) typically occurs in the presence of water and specific enzymes such as ATPases. Phosphorylation reactions often involve kinases, which transfer phosphate groups to other molecules. Metal ions like magnesium and calcium can form complexes with triphosphate(5-), stabilizing its structure and influencing its reactivity .

Major Products Formed: The primary products of triphosphate(5-) reactions include diphosphate and monophosphate ions. In biological systems, these reactions are crucial for energy transfer and signal transduction .

Scientific Research Applications

Triphosphate(5-) has numerous applications in scientific research:

Mechanism of Action

Triphosphate(5-) exerts its effects primarily through the transfer of phosphate groups. This transfer is facilitated by enzymes such as kinases and ATPases, which catalyze the phosphorylation and hydrolysis reactions. The energy released during these reactions is harnessed to drive various cellular processes, including muscle contraction, active transport, and biosynthesis . The molecular targets of triphosphate(5-) include proteins, nucleic acids, and other small molecules involved in metabolic pathways .

Comparison with Similar Compounds

Research Advancements and Challenges

  • Purity and Characterization : Advanced techniques like HR-MS and ³¹P-NMR are indispensable for validating synthetic triphosphates, especially modified analogs .
  • Regulatory Roles : Deoxycytidine triphosphate (dCTP) regulates ara-CTP accumulation in leukemia cells, highlighting metabolic interplay between triphosphates .

Biological Activity

Triphosphate(5-) refers to a class of compounds characterized by a triphosphate group at the 5' position, commonly found in nucleotides such as ATP (adenosine triphosphate) and GTP (guanosine triphosphate). These compounds play crucial roles in various biological processes, including energy metabolism, signal transduction, and nucleic acid synthesis. This article explores the biological activities of triphosphate(5-) compounds, highlighting their biochemical properties, mechanisms of action, and potential applications in therapeutic contexts.

Structure and Function

The triphosphate moiety consists of three phosphate groups linked by high-energy bonds. The structure can be represented as follows:

ROP P P \text{R}-\text{O}-\text{P}_\text{ }-\text{P}_\text{ }-\text{P}_\text{ }

Where R represents the ribose or deoxyribose sugar. The terminal phosphate group (Pγ) is typically involved in the transfer of energy or phosphate groups to other molecules.

The biochemical properties of triphosphate(5-) compounds are influenced by their structural modifications. Recent studies have shown that modifications to the triphosphate chain can significantly affect their interactions with proteins and enzymes involved in translation and transcription.

Key Findings:

  • Affinity for eIF4E : The binding affinity of modified triphosphates to the eukaryotic translation initiation factor 4E (eIF4E) is crucial for mRNA stability and translation efficiency. Modifications such as α-phosphorothiolate have shown enhanced binding capabilities compared to unmodified versions .
  • Susceptibility to Decapping : Variations in the chemical structure can alter how these compounds are recognized and processed by decapping enzymes, impacting mRNA turnover rates .
  • Translational Efficiency : Modified triphosphates have been associated with improved translational activity in cellular models, suggesting their potential use in enhancing gene expression for therapeutic purposes .

Case Studies

Several studies have investigated the biological activities of specific triphosphate(5-) analogs:

  • Trinucleotide Cap Analogs :
    • A study synthesized 16 novel trinucleotide cap analogs with various modifications to the 5′-triphosphate bridge. These analogs were evaluated for their effects on mRNA translation efficiency and stability in vitro and in vivo models. The most promising analogs demonstrated superior performance in terms of eIF4E binding and resistance to decapping .
  • 4'-Thio-5-Ethyl-2'-Deoxyuridine 5'-Triphosphate (TEDUTP) :
    • TEDUTP was synthesized and tested for its substrate properties towards human DNA polymerases. The study revealed that TEDUTP could effectively incorporate into DNA strands, suggesting its potential as a tool for studying DNA synthesis and repair mechanisms .
  • Polyphosphate Hydrolysis :
    • Research on CthTTM, a bacterial enzyme, demonstrated its ability to hydrolyze long-chain inorganic polyphosphates. This activity is significant for bacterial physiology, indicating that triphosphate(5-) compounds play a role beyond nucleic acid metabolism, impacting cellular energy storage and utilization .

Data Tables

Compound NameModification TypeKey ActivityReference
Trinucleotide Cap Analogsα-PhosphorothiolateEnhanced eIF4E binding
4'-Thio-5-Ethyl-2'-Deoxyuridine 5'-TriphosphateNoneEffective incorporation into DNA
CthTTMNoneHydrolysis of polyphosphate

Q & A

Q. How do researchers address ethical concerns in studies involving Triphosphate(5-) analogs?

  • Methodological Answer : Adhere to institutional biosafety committees (IBC) for handling radiolabeled (e.g., ³²P-Triphosphate) or toxic analogs (e.g., ara-ATP). Disclose conflicts of interest, especially if using proprietary compounds, and ensure data transparency via public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphosphate(5-)
Reactant of Route 2
Triphosphate(5-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.